molecular formula C14H9Cl2N3S B3142030 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine CAS No. 497060-07-8

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine

Cat. No.: B3142030
CAS No.: 497060-07-8
M. Wt: 322.2 g/mol
InChI Key: LLBYDZYQNWEDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. The presence of the dichlorophenyl group adds to its chemical complexity and potential biological activity. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine typically involves the formation of the thiazole ring followed by its functionalization. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. For this compound, the reaction between 3,4-dichlorophenyl isothiocyanate and 2-aminopyridine under basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like recrystallization and chromatography can also be employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine is unique due to its specific combination of a dichlorophenyl group with a thiazole and pyridine ring.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S/c15-11-4-3-9(6-12(11)16)13-8-20-14(19-13)18-10-2-1-5-17-7-10/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBYDZYQNWEDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212724
Record name N-[4-(3,4-Dichlorophenyl)-2-thiazolyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497060-07-8
Record name N-[4-(3,4-Dichlorophenyl)-2-thiazolyl]-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497060-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(3,4-Dichlorophenyl)-2-thiazolyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.